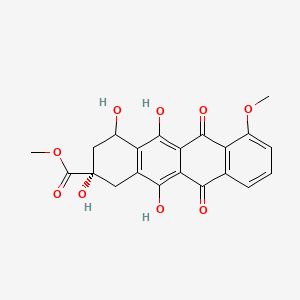
(Z)-(3-(4-Chlorophenoxy)phenyl)(cyano)methyl 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(3-(4-Chlorophenoxy)phenyl)(cyano)methyl 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate is a complex organic compound with significant applications in various fields This compound is known for its unique structural features, which include a chlorophenoxy group, a cyano group, and a trifluoropropenyl group attached to a dimethylcyclopropanecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-(4-Chlorophenoxy)phenyl)(cyano)methyl 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate involves several key steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable phenyl halide under basic conditions to form the chlorophenoxy intermediate.
Cyclopropanation: The chlorophenoxy intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as dimethylcyclopropanecarboxylate, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Addition of the Trifluoropropenyl Group: The final step involves the addition of the trifluoropropenyl group through a halogenation reaction using a suitable trifluoropropenyl halide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control, continuous flow reactors may be employed.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate specific reaction steps.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopropane moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the cyano and trifluoropropenyl groups, resulting in the formation of amines and alkanes, respectively.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chlorophenoxy and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium hydroxide, hydrochloric acid, and various organometallic compounds are employed.
Major Products
Oxidation: Formation of phenolic oxides and cyclopropane oxides.
Reduction: Formation of amines and alkanes.
Substitution: Formation of substituted phenyl and cyano derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antiviral, or anticancer agent.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of (Z)-(3-(4-Chlorophenoxy)phenyl)(cyano)methyl 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects.
Receptor Modulation: The compound may interact with cell surface receptors, modulating their signaling pathways.
Ion Channel Blockade: The compound may block ion channels, affecting cellular ion homeostasis.
類似化合物との比較
Similar Compounds
(Z)-(3-(4-Chlorophenoxy)phenyl)(cyano)methyl 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylate: This compound shares structural similarities with other chlorophenoxy and cyano-containing compounds, such as chlorophenoxyacetic acid and cyanophenyl derivatives.
Trifluoropropenyl Compounds: Compounds containing the trifluoropropenyl group, such as trifluoropropenylbenzene, exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both chlorophenoxy and trifluoropropenyl groups, along with the cyano and cyclopropane moieties, makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C23H18Cl2F3NO3 |
|---|---|
分子量 |
484.3 g/mol |
IUPAC名 |
[[3-(4-chlorophenoxy)phenyl]-cyanomethyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H18Cl2F3NO3/c1-22(2)17(11-19(25)23(26,27)28)20(22)21(30)32-18(12-29)13-4-3-5-16(10-13)31-15-8-6-14(24)7-9-15/h3-11,17-18,20H,1-2H3/b19-11- |
InChIキー |
ZKXYVVFNHNHMJH-ODLFYWEKSA-N |
異性体SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)/C=C(/C(F)(F)F)\Cl)C |
正規SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C=C(C(F)(F)F)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)

![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)


![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)
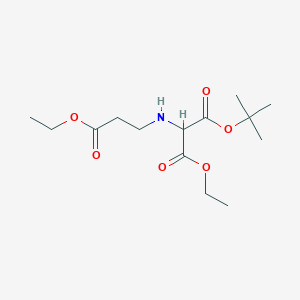
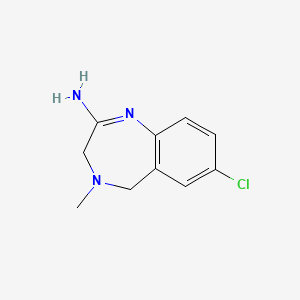
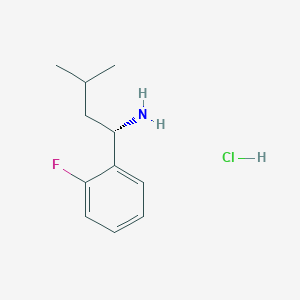
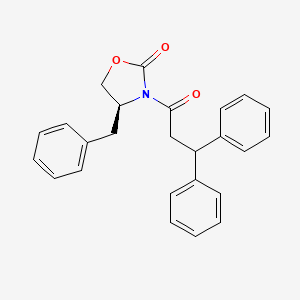
![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)

